

A Technical Guide to the Core Chemical Structure of Mellein

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Compound of Interest

Compound Name: Mellein

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Abstract

Mellein, a naturally occurring 3,4-dihydroisocoumarin, represents a significant class of polyketide secondary metabolites.[1][2][3] Produced by a diverse range of organisms including fungi, plants, bacteria, and insects, it plays a crucial role in various biochemical and ecological interactions.[1][3] This technical guide provides an in-depth exploration of the fundamental chemical structure of **Mellein**, tailored for researchers, scientists, and professionals in drug development. We will dissect its core scaffold, stereochemistry, and the spectroscopic signatures that define its identity. Furthermore, this document elucidates the biosynthetic pathway responsible for its formation and presents validated, step-by-step protocols for its isolation, purification, and structural characterization, ensuring a framework of scientific integrity and reproducibility.

Core Chemical Identity and Stereochemistry

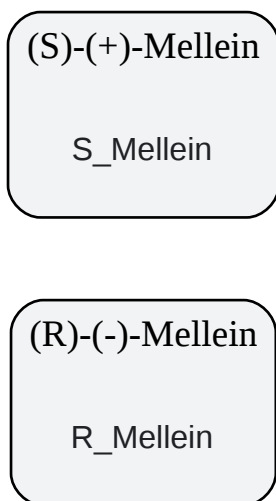
Mellein is fundamentally an isochromanone derivative, specifically identified as 3,4-dihydro-8-hydroxy-3-methylisocoumarin.[4][5] Its chemical formula is $C_{10}H_{10}O_3$, with a molecular weight of approximately 178.18 g/mol.[4][6] The core structure consists of a bicyclic system where a benzene ring is fused to a six-membered lactone (dihydropyranone) ring.[4]

The key defining features are:

- An aromatic ring with a phenolic hydroxyl (-OH) group at position C-8.

- A chiral center at position C-3, bearing a methyl (-CH₃) group.

The presence of this single stereocenter at C-3 dictates that **Mellein** exists as a pair of enantiomers: (R)-(-)-**Mellein** and (S)-(+)-**Mellein**.^{[7][8]} The (R)-enantiomer is the more commonly isolated isomer from natural sources, particularly fungi like *Aspergillus ochraceus*.^[6]^[7]



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Caption: Chemical structures of the (R) and (S) enantiomers of **Mellein**.

Physicochemical and Spectroscopic Profile

The structural elucidation of **Mellein** is unequivocally dependent on a combination of spectroscopic and physical data. High-resolution mass spectrometry provides the exact molecular formula, while NMR spectroscopy maps the carbon-hydrogen framework.

Physicochemical Properties

The physical characteristics of **Mellein** can vary slightly based on its enantiomeric purity and crystalline form. The data below corresponds to (+)-**Mellein** isolated from *Stevia lucida*.

Property	Value	Source
Appearance	Resinous pale pink solid	[7]
Melting Point	52-54 °C	[7]
Optical Rotation [α]D	+92° (c, 1.14, MeOH)	[7]
Molecular Formula	C ₁₀ H ₁₀ O ₃	[7]
HR-MS [M ⁺] (m/z)	178.0651	[7]

Spectroscopic Data Interpretation

Spectroscopic analysis provides the definitive structural proof. The causality behind using a multi-technique approach is to build a self-validating dataset: IR and UV confirm functional groups and conjugation, HR-MS confirms elemental composition, and NMR provides the complete atomic connectivity.

- Infrared (IR) Spectroscopy: An IR spectrum of **Mellein** reveals key absorptions for the hydroxyl group ($\sim 3355\text{ cm}^{-1}$), the ester carbonyl group in the lactone ring ($\sim 1676\text{ cm}^{-1}$), and aromatic C=C bonds ($\sim 1619\text{ cm}^{-1}$). [7]
- Ultraviolet (UV) Spectroscopy: In methanol, **Mellein** exhibits absorption maxima (λ_{max}) at approximately 243 nm and 311 nm, which are characteristic of the substituted aromatic chromophore. [7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are the most powerful tools for structural assignment. The ^1H NMR spectrum clearly resolves the three protons of the 1,2,3-trisubstituted benzene ring, an oxymethine proton (H-3), a methylene group (H-4), and a secondary methyl group. [7] 2D NMR experiments like COSY and HSQC are essential to unambiguously assign these signals.

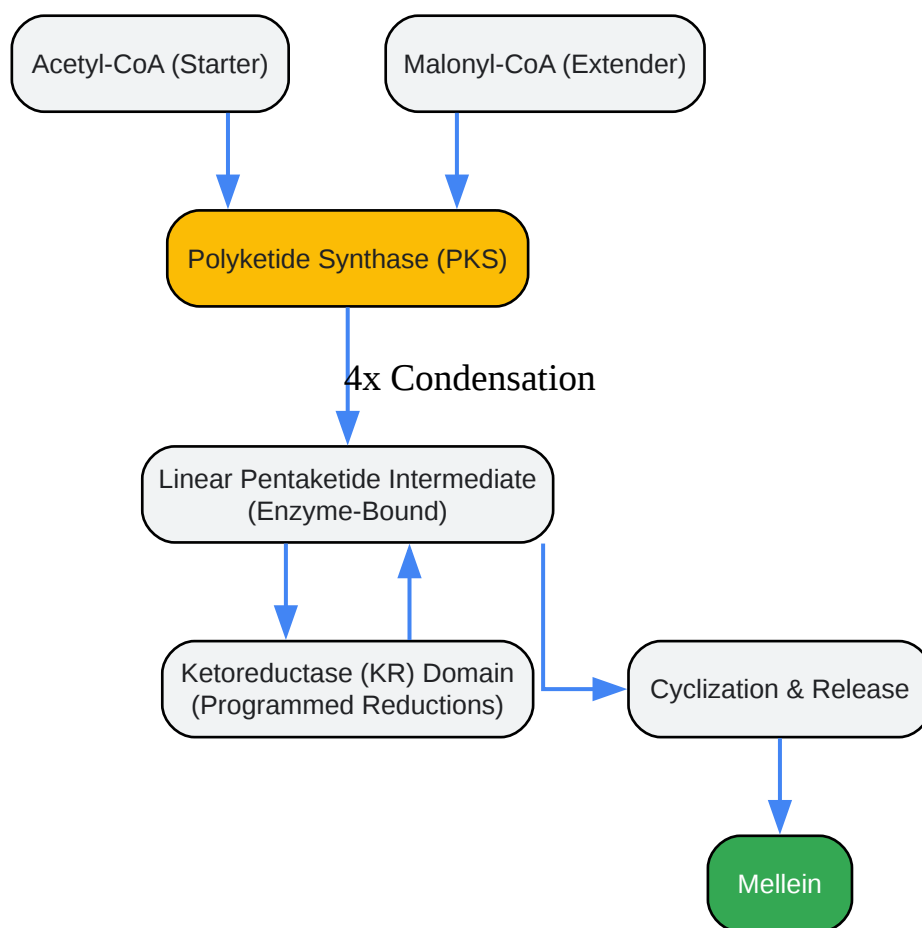
Position	¹³ C Chemical Shift (δC)	¹ H Chemical Shift (δH), Multiplicity (J in Hz)
1	165.4	-
3	76.2	4.73, sextet (J ≈ 7.2)
4	34.7	2.93, d (J ≈ 7.2)
4a	139.6	-
5	117.8	6.84, d (J ≈ 7.5)
6	136.4	7.27, t (J ≈ 7.5)
7	116.3	6.79, d (J ≈ 7.5)
8	162.2	-
8a	108.2	-
11 (CH ₃)	20.9	1.53, d (J ≈ 7.2)

(Data adapted from Chacón-Morales et al., 2013 for (+)-Mellein)[7]

Biosynthetic Origins: A Polyketide Synthase Pathway

Mellein is a classic example of a polyketide, a large class of secondary metabolites synthesized by a family of enzymes known as polyketide synthases (PKSs).[1][2] The biosynthesis is mechanistically related to fatty acid synthesis.[1]

The pathway is initiated by the loading of starter and extender units, typically acetyl-CoA and malonyl-CoA. An iterative, partially reducing PKS (PR-PKS) catalyzes a series of four Claisen condensations to assemble a linear pentaketide chain covalently attached to the enzyme.[1][9] The "partially reducing" nature of the synthase is critical; its ketoreductase (KR) domain performs programmed reductions of specific β-keto groups on the growing chain while leaving others unmodified.[9][10] This precise enzymatic control dictates the final hydroxylation pattern required for subsequent cyclization and release of the **Mellein** scaffold.

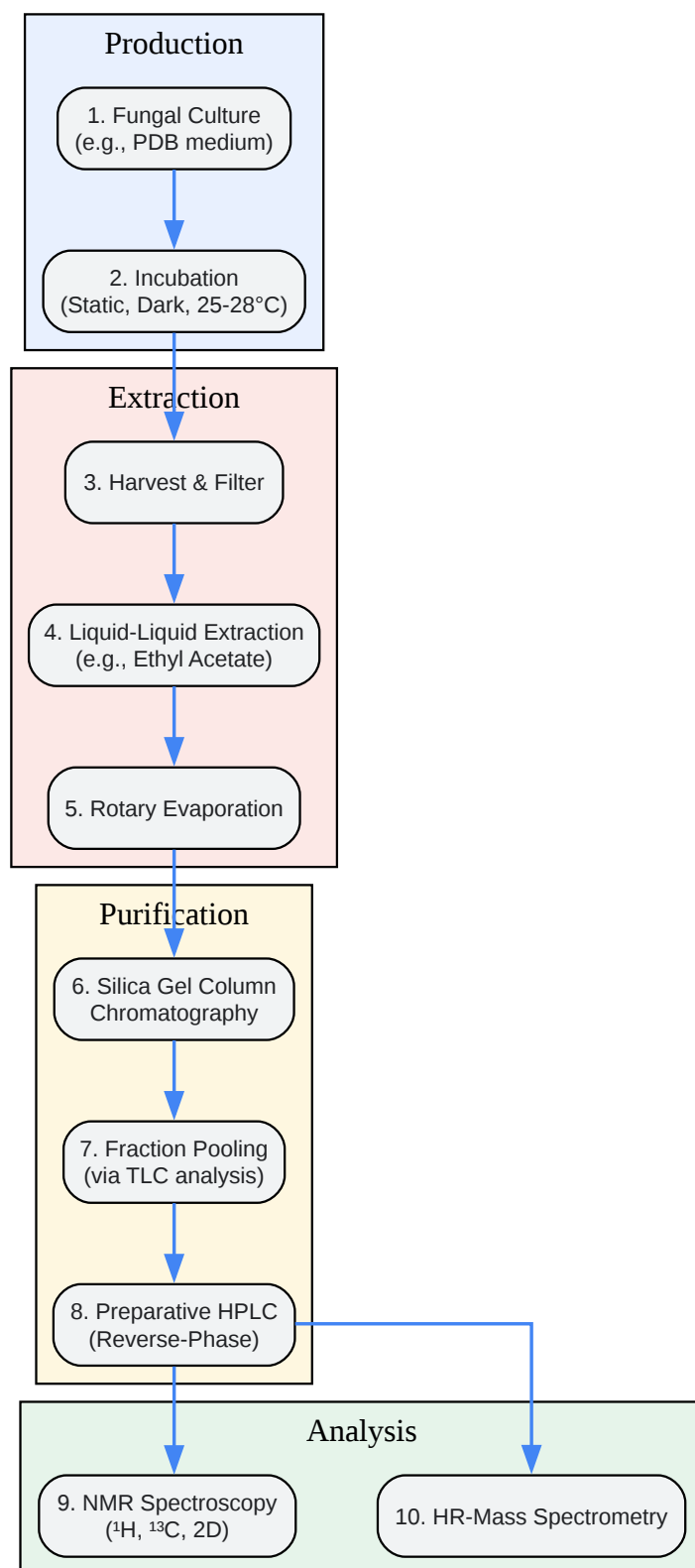


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Caption: Simplified schematic of the **Mellein** biosynthetic pathway.

Methodological Framework for Isolation and Characterization

The following protocols represent a standard, field-proven workflow for obtaining high-purity **Mellein** from fungal cultures for subsequent analysis and development. The logic of the workflow is to move from a crude, complex biological matrix to a highly purified single compound through sequential separation techniques of decreasing scale and increasing resolution.



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Caption: Experimental workflow for **Mellein** isolation and analysis.

Protocol 4.1: Fungal Fermentation

This protocol is a generalized procedure for producing **Mellein** using a known fungal strain. Optimization of media and culture time is critical for maximizing yield.

- **Inoculation:** Aseptically transfer agar plugs of a mature **Mellein**-producing fungus (e.g., *Lasiodiplodia theobromae*) to 250 mL Erlenmeyer flasks containing 100 mL of sterile Potato Dextrose Broth (PDB).[\[11\]](#)[\[12\]](#)
- **Incubation:** Incubate the flasks under static conditions at 25-28°C in the dark for 14-21 days. The rationale for static incubation is that many fungal secondary metabolites are produced under nutrient-limiting or stress conditions, which are often achieved without constant agitation.
- **Monitoring:** Visually inspect for robust mycelial growth and potential changes in broth coloration, which can indicate metabolite production.

Protocol 4.2: Extraction from Culture Broth

This protocol uses solvent partitioning to separate **Mellein** from the aqueous culture medium.

- **Harvesting:** After incubation, separate the mycelial mass from the culture broth by vacuum filtration through cheesecloth or filter paper.
- **Extraction:** Transfer the filtered broth to a separatory funnel. Perform a liquid-liquid extraction three times, each with an equal volume of ethyl acetate. Ethyl acetate is chosen for its polarity, which is well-suited for extracting moderately polar compounds like **Mellein** while leaving highly polar components (sugars, salts) in the aqueous phase.[\[12\]](#)
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4) to remove residual water, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 4.3: Multi-Step Chromatographic Purification

This protocol uses orthogonal separation mechanisms to purify **Mellein** from the crude extract.

- **Silica Gel Column Chromatography:**

- Adsorb the crude extract onto a small amount of silica gel.
- Load the dried material onto a silica gel column packed in a non-polar solvent (e.g., hexane).
- Elute the column with a stepwise gradient of increasing polarity, for example, hexane-ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1, then pure ethyl acetate).^[7] This separates compounds based on their polarity.
- Collect fractions and monitor by Thin-Layer Chromatography (TLC) using a UV lamp (254 nm) for visualization.
- Fraction Pooling: Combine fractions that show a prominent spot corresponding to the R_f value of a **Mellein** standard (if available).
- Preparative HPLC:
 - For final purification to >98% purity, subject the enriched fractions to reverse-phase preparative High-Performance Liquid Chromatography (HPLC).
 - A typical system would use a C18 column with a mobile phase gradient of water and methanol (or acetonitrile). This separates compounds based on hydrophobicity, providing a complementary separation mechanism to the normal-phase silica column.

Protocol 4.4: Spectroscopic Structural Verification

This protocol confirms the identity and structure of the purified compound.

- Sample Preparation: Dry the purified **Mellein** fraction completely to remove all solvents. Prepare separate, precise concentrations in appropriate deuterated solvents (e.g., CDCl_3 for NMR) and HPLC-grade solvents (e.g., methanol for MS).
- Mass Spectrometry: Acquire a high-resolution mass spectrum (e.g., using ESI-TOF or Orbitrap) to confirm the molecular formula $\text{C}_{10}\text{H}_{10}\text{O}_3$ by obtaining an accurate mass measurement of the molecular ion $[\text{M}+\text{H}]^+$ or $[\text{M}]^+$.^[11]
- NMR Spectroscopy:

- Acquire a ^1H NMR spectrum to verify the proton chemical shifts, multiplicities, and integration.[13][14]
- Acquire a ^{13}C NMR and DEPT-135 spectrum to identify all 10 carbons and classify them as CH_3 , CH_2 , CH , or quaternary carbons.[11]
- Acquire 2D NMR spectra (e.g., ^1H - ^1H COSY, ^1H - ^{13}C HSQC) to establish proton-proton and proton-carbon correlations, which provides the final, unambiguous proof of the **Mellein** structure.[11]

Conclusion

The basic chemical structure of **Mellein** is that of a chiral 3,4-dihydroisocoumarin, defined by its $\text{C}_{10}\text{H}_{10}\text{O}_3$ molecular formula and a distinct substitution pattern on its bicyclic core. Its identity is firmly established through a synergistic application of spectroscopic techniques, with NMR and high-resolution mass spectrometry serving as the cornerstones of its characterization.

Understanding this fundamental structure, its stereochemistry, and its biosynthetic origins via the polyketide pathway is essential for any research or development effort aimed at harnessing the biological activities of this intriguing natural product. The methodological framework provided herein offers a trusted and validated approach for its isolation and definitive identification.

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References

- 1. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Mellein | $\text{C}_{10}\text{H}_{10}\text{O}_3$ | CID 28516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (-)-Mellein [webbook.nist.gov]

- 6. Mellein - Wikipedia [en.wikipedia.org]
- 7. redalyc.org [redalyc.org]
- 8. (+)-Mellein | C₁₀H₁₀O₃ | CID 10921069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of (R)-mellein by a partially reducing iterative polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation, purification and structural elucidation of Mellein from endophytic fungus *Lasiodiplodia theobromae* strain (SJF-1) and its broad-spectrum antimicrobial and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Identification of Mellein as a Pathogenic Substance of *Botryosphaeria dothidea* by UPLC-MS/MS Analysis and Phytotoxic Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
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